molecular formula C3H2BrN3O2 B051901 4-bromo-2-nitro-1H-imidazole CAS No. 121816-84-0

4-bromo-2-nitro-1H-imidazole

Cat. No.: B051901
CAS No.: 121816-84-0
M. Wt: 191.97 g/mol
InChI Key: MRIWERSFZMOJRE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-1H-imidazole is a heterocyclic compound that contains both bromine and nitro functional groups attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and nitro groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-nitro-1H-imidazole typically involves the bromination of 2-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This method is known for its safety, ease of scale-up, and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the bromine atom.

    Reduction: The major product is 4-amino-2-nitro-1H-imidazole.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

4-Bromo-2-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 2-Bromo-4-nitro-1H-imidazole
  • 4-Chloro-2-nitro-1H-imidazole
  • 4-Bromo-5-nitro-1H-imidazole

Comparison: 4-Bromo-2-nitro-1H-imidazole is unique due to the specific positioning of the bromine and nitro groups on the imidazole ring. This positioning influences its reactivity and biological activity. Compared to 2-bromo-4-nitro-1H-imidazole, the 4-bromo isomer may exhibit different binding affinities and reactivity patterns due to steric and electronic effects. Similarly, the presence of a bromine atom instead of a chlorine atom (as in 4-chloro-2-nitro-1H-imidazole) can lead to differences in halogen bonding and overall chemical behavior.

Properties

IUPAC Name

5-bromo-2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWERSFZMOJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559321
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121816-84-0
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitro-1H-imidazole
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